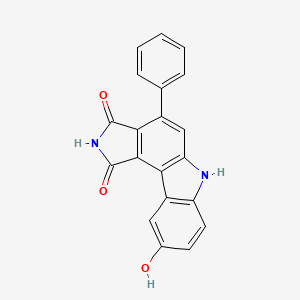

PD 407824

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cell Cycle Regulation:

The primary area of scientific research involving 9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione, also known as PD-407824, focuses on its role in cell cycle regulation. Studies have shown that PD-407824 acts as a selective inhibitor of Wee1 and Chk1 proteins [2]. These proteins play a critical role in regulating the cell cycle and DNA damage response [2]. By inhibiting these proteins, PD-407824 can potentially halt cell division, making it a valuable tool for cancer research [2].

Here are some sources for further reading:

- Procurenet Limited describes PD-407824 as a member of the Library of Pharmacologically Active Compounds (LOPAC Pfizer) due to its potential for targeting Wee1/Chk1 [2].

Future Research Directions:

Given PD-407824's ability to inhibit Wee1 and Chk1, researchers are exploring its potential as an anti-cancer therapeutic agent. The compound's high purity ( exceeding 98% HPLC) makes it suitable for further investigation in pre-clinical models [2].

Here are some resources for additional information:

PD 407824 is a small molecule compound known for its role as a selective inhibitor of checkpoint kinase 1 (CHK1) and WEE1 kinases. It has the chemical structure of 9-Hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione, with a CAS number of 622864-54-4. This compound is particularly notable for its ability to enhance the sensitivity of various cancer cells to chemotherapy agents, specifically cisplatin, making it a subject of interest in cancer research and treatment strategies .

The primary mechanism of action for 9-hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione remains under investigation. Research suggests this compound may act as an inhibitor of the Wee1 checkpoint kinase, a protein involved in cell cycle regulation []. Inhibiting Wee1 could potentially halt cancer cell proliferation. More research is needed to fully elucidate the specific mechanism of action.

PD 407824 primarily acts through the inhibition of CHK1 and WEE1 kinases. The IC50 values for PD 407824 are approximately 47 nM for CHK1 and 97 nM for WEE1, indicating its potency in blocking these pathways . By inhibiting these kinases, PD 407824 disrupts cell cycle checkpoints, leading to increased susceptibility of cancer cells to DNA-damaging agents like cisplatin. This mechanism is particularly beneficial in overcoming chemoresistance in certain tumor types .

The biological activity of PD 407824 has been extensively studied in various cellular models. It has shown efficacy in sensitizing ovarian cancer cells (such as SKOV3 and OVCAR-3) to cisplatin treatment, even in cisplatin-resistant cell lines like A2780cis. This sensitization occurs at low concentrations (0.5 µM), highlighting its potential as an adjunctive therapy in cancer treatment . Additionally, PD 407824 has been implicated in enhancing bone morphogenetic protein (BMP) signaling pathways, which are crucial for cellular differentiation processes .

The synthesis of PD 407824 involves multi-step organic reactions that typically include the formation of the pyrrolo[3,4-c]carbazole core followed by functional group modifications to achieve the final compound. While specific synthetic routes are proprietary and may vary among laboratories, they generally involve:

- Formation of the Pyrrolo Carbazole Framework: Utilizing precursors that undergo cyclization reactions.

- Hydroxylation: Introduction of the hydroxyl group at the appropriate position.

- Purification: Employing chromatographic techniques to isolate PD 407824 with high purity .

PD 407824 is primarily used in research settings focused on cancer biology and drug development. Its applications include:

- Cancer Therapy: As a chemosensitizer to enhance the efficacy of cisplatin and potentially other chemotherapeutic agents.

- Stem Cell Research: Investigating its role in promoting differentiation through BMP signaling pathways.

- Drug Development: Serving as a lead compound for developing new inhibitors targeting CHK1 and WEE1 kinases .

Studies have demonstrated that PD 407824 interacts with various signaling pathways beyond CHK1 and WEE1 inhibition. For instance, it enhances BMP signaling by increasing cellular responsiveness to BMP4, which plays a critical role in stem cell differentiation and tissue regeneration . Additionally, its effects on cell cycle regulation make it a valuable tool for studying tumor biology and therapeutic resistance mechanisms.

PD 407824 shares structural and functional similarities with several other compounds that target checkpoint kinases or enhance BMP signaling. Here’s a comparison with some notable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| MK-1775 | WEE1 inhibitor | Selectively sensitizes p53-deficient tumor cells |

| AZD1775 | WEE1 inhibitor | Advanced clinical trials for various cancers |

| LY2603618 | CHK1 inhibitor | Focused on enhancing responses to DNA-damaging agents |

| Dorsomorphin | BMP signaling inhibitor | Inhibits BMP signals required for embryogenesis |

PD 407824 is unique due to its dual inhibitory action on both CHK1 and WEE1 kinases while also acting as a BMP sensitizer, setting it apart from other compounds that may target only one pathway or have different therapeutic focuses .

Impact on G2/M Checkpoint

The G2/M checkpoint represents a critical control mechanism that prevents cells from entering mitosis when DNA is damaged, providing essential time for repair processes and preventing the proliferation of damaged cells [3]. PD 407824 exerts profound effects on this checkpoint system through multiple interconnected mechanisms that ultimately lead to checkpoint abrogation and premature mitotic entry [4] [5].

CDK1 Regulation Mechanisms

CDK1 (Cyclin-dependent kinase 1) serves as the master regulator of mitotic entry, with its activity tightly controlled by a complex network of inhibitory and activating phosphorylation events [6] [7]. The regulation of CDK1 involves multiple kinases and phosphatases that collectively determine the timing and fidelity of mitotic progression [7] [8].

| Mechanism | Target Sites | Effect on CDK1 | Cell Cycle Phase | PD 407824 Impact |

|---|---|---|---|---|

| Wee1 kinase phosphorylation | Y15 | Inhibition | G2/M transition | Inhibited (Wee1 IC50: 97 nM) |

| Myt1 kinase phosphorylation | T14, Y15 | Inhibition | G2/M transition | Indirectly affected |

| Cdc25 phosphatase dephosphorylation | T14, Y15 | Activation | G2/M transition | Enhanced activity |

| Cyclin B binding | Cyclin binding domain | Required for activity | S, G2, M phases | Not directly affected |

| T161 phosphorylation (activation) | T161 | Activation | G2/M transition | Not directly affected |

| Checkpoint kinase regulation | Indirect via Cdc25 | Inhibition | S, G2 phases | Directly inhibited (Chk1 IC50: 47 nM) |

The inhibitory phosphorylation of CDK1 on tyrosine 15 (Y15) by WEE1 kinase represents a fundamental mechanism for preventing premature mitotic entry [9] [10]. Under normal conditions, WEE1 phosphorylates CDK1 on Y15, thereby blocking adenosine triphosphate (ATP) binding and hydrolysis, which maintains CDK1 in an inactive state during G2 phase [7]. This phosphorylation event is essential for checkpoint function and genomic stability maintenance [10].

PD 407824 disrupts this regulatory network by directly inhibiting WEE1 kinase activity, leading to reduced Y15 phosphorylation of CDK1 [1] [11]. The compound's dual inhibition of both WEE1 and Chk1 creates a synergistic effect that overcomes the redundancy built into the checkpoint system [11]. In cells treated with PD 407824, the combination of WEE1 inhibition and Chk1 inhibition results in a greater decrease in CDK1-Y15 phosphorylation compared to WEE1 inhibitor alone [11].

Y15 Phosphorylation Dynamics

The dynamics of Y15 phosphorylation on CDK1 represent a critical regulatory mechanism that determines the timing of mitotic entry [7] [8]. Under normal physiological conditions, Y15 phosphorylation levels increase during G2 phase and remain high until cells receive appropriate signals to enter mitosis [8].

| Condition | Y15 Phosphorylation Level | CDK1 Activity | Cellular Outcome |

|---|---|---|---|

| Unperturbed G2 phase | High | Low | G2 arrest maintenance |

| DNA damage checkpoint activation | Maintained/Increased | Suppressed | Checkpoint arrest |

| Wee1 inhibition | Reduced | Partially active | Partial checkpoint override |

| Chk1 inhibition | Partially reduced | Partially active | Partial checkpoint override |

| Combined Wee1/Chk1 inhibition | Markedly reduced | Highly active | Complete checkpoint abrogation |

| Mitotic entry | Rapidly decreased | Fully active | Normal mitotic progression |

| PD 407824 treatment | Significantly reduced | Prematurely activated | Premature mitotic entry |

The phosphorylation of Y15 is catalyzed by WEE1 kinase, which becomes activated during G2 phase and maintains CDK1 in an inactive state [9]. The removal of this phosphorylation by Cdc25 phosphatases occurs rapidly during normal mitotic entry, allowing CDK1 to become fully active [8]. However, PD 407824 treatment disrupts this carefully orchestrated process by preventing WEE1-mediated phosphorylation of Y15, leading to premature CDK1 activation [1] [11].

Research has demonstrated that PD 407824 significantly reduces Y15 phosphorylation levels in treated cells, with this effect being observed within hours of treatment [12] [11]. The compound's ability to simultaneously inhibit both WEE1 and Chk1 creates a more pronounced effect on Y15 phosphorylation dynamics than either inhibitor alone [11]. This dual inhibition mechanism explains the compound's potent ability to override checkpoint controls and force cells into mitosis despite the presence of DNA damage [4].

Mitotic Entry Timing Alterations

The timing of mitotic entry is normally controlled by a complex feedback network involving cyclin B-CDK1 complexes, checkpoint kinases, and regulatory phosphatases [8]. PD 407824 significantly alters this timing by disrupting the normal regulatory mechanisms that ensure cells only enter mitosis when they are properly prepared [13] [14].

Under normal conditions, the activation of CDK1 occurs through a series of positive and negative feedback loops that ensure complete commitment to mitosis once the decision to enter has been made [8]. The process involves the gradual accumulation of cyclin B, the progressive dephosphorylation of inhibitory sites on CDK1, and the activation of positive feedback loops that amplify the mitotic signal [8].

PD 407824 disrupts this normal progression by prematurely activating CDK1 through the inhibition of WEE1-mediated Y15 phosphorylation [1] [11]. This premature activation leads to cells entering mitosis before they have completed essential preparatory processes, including DNA repair and proper chromosome condensation [14] [15]. The compound's effects on mitotic timing are particularly pronounced in cells that are already under replication stress or have sustained DNA damage [16] [11].

Studies have shown that PD 407824 treatment can reduce the time required for mitotic entry from several hours to less than one hour in some experimental systems [11]. This acceleration of mitotic timing is associated with increased genomic instability and cell death, particularly in cells that have sustained DNA damage or are experiencing replication stress [16] [12].

DNA Damage Response Modulation

The DNA damage response (DDR) represents a sophisticated surveillance system that detects and responds to various forms of genomic damage [17] [18]. PD 407824 significantly modulates this response through its dual inhibition of Chk1 and WEE1 kinases, leading to profound alterations in cellular responses to DNA damage [16] [18].

ATR-Chk1 Pathway Interference

The ATR-Chk1 pathway serves as a primary mechanism for detecting and responding to replication stress and single-strand DNA breaks [17] [18]. This pathway is activated when replication protein A (RPA)-coated single-stranded DNA recruits ATR together with its interacting protein ATRIP [17]. The activated ATR kinase then phosphorylates Chk1 on serine 317 and serine 345, leading to its activation and subsequent checkpoint responses [17] [18].

| Pathway Component | Normal Function | PD 407824 Effect | Cellular Consequence |

|---|---|---|---|

| ATR kinase | Responds to replication stress | Indirectly affected | Reduced stress response |

| Chk1 kinase | Mediates checkpoint signaling | Directly inhibited | Checkpoint abrogation |

| RPA-coated ssDNA | Activates ATR/Chk1 pathway | Signaling disrupted | Loss of damage signaling |

| Replication fork stability | Prevents fork collapse | Destabilized | Increased fork collapse |

| Origin firing control | Suppresses excess origins | Dysregulated | Replication catastrophe |

| Homologous recombination | Promotes DNA repair | Impaired | Defective DNA repair |

| Replication restart | Facilitates fork restart | Compromised | Persistent replication stress |

PD 407824 directly inhibits Chk1 kinase activity with an IC50 of 47 nM, effectively blocking the downstream signaling cascade that normally responds to replication stress [1] [16]. This inhibition prevents the activation of cell cycle checkpoints that would normally provide time for DNA repair and replication fork stabilization [16] [18].

The compound's effects on the ATR-Chk1 pathway are particularly significant because this pathway is essential for maintaining genomic stability during DNA replication [17]. Under normal conditions, ATR-Chk1 signaling stabilizes stalled replication forks, prevents their collapse into double-strand breaks, and helps coordinate the cellular response to replication stress [17] [18]. When PD 407824 inhibits Chk1, these protective mechanisms are compromised, leading to increased genomic instability and cell death [16] [19].

Replication Stress Response

Replication stress represents a significant threat to genomic stability, occurring when DNA replication forks encounter obstacles or when cells attempt to replicate damaged DNA [17] [18]. The normal cellular response to replication stress involves the activation of ATR-Chk1 signaling, which coordinates multiple protective mechanisms including fork stabilization, checkpoint activation, and repair processes [17].

PD 407824 significantly impairs the cellular response to replication stress by inhibiting Chk1 kinase activity [16] [19]. In cells treated with the compound, replication stress leads to increased fork collapse, accumulation of DNA damage, and ultimately cell death [16] [19]. This effect is particularly pronounced in cancer cells, which often experience high levels of baseline replication stress due to oncogene activation and altered cell cycle control [18].

Research has demonstrated that PD 407824 treatment sensitizes cells to replication stress-inducing agents such as gemcitabine and hydroxyurea [16] [19]. The compound's ability to block Chk1-mediated checkpoint responses prevents cells from adapting to replication stress, leading to catastrophic levels of DNA damage and cell death [16] [19]. This mechanism forms the basis for the compound's potential therapeutic applications in cancer treatment.

The compound's effects on replication stress response are mediated through several interconnected mechanisms. First, Chk1 inhibition prevents the normal slowing of replication fork progression that occurs in response to stress [18]. Second, the compound disrupts the coordination between different DNA repair pathways, leading to inefficient repair processes [16]. Third, PD 407824 treatment prevents the normal cell cycle delays that provide time for repair processes to be completed [16] [18].

Genomic Stability Effects

Genomic stability represents a fundamental requirement for normal cellular function and organismal survival [17] [18]. The maintenance of genomic stability depends on the coordinated action of multiple surveillance and repair systems, including the ATR-Chk1 pathway and the WEE1-mediated checkpoint controls [17] [18].

| Genomic Parameter | Control Conditions | PD 407824 Treatment | Mechanism |

|---|---|---|---|

| DNA double-strand breaks | Baseline levels | Increased | Checkpoint bypass |

| Chromosomal integrity | Maintained | Compromised | Premature mitotic entry |

| Replication fork stability | Stable | Unstable | Defective restart |

| Cell cycle progression | Regulated | Dysregulated | Checkpoint abrogation |

| Mitotic fidelity | High fidelity | Reduced fidelity | Insufficient repair time |

| Mutation frequency | Low | Elevated | Error-prone repair |

| Aneuploidy incidence | Rare events | Increased frequency | Chromosome missegregation |

PD 407824 treatment leads to significant genomic instability through multiple mechanisms [16] [12]. The compound's dual inhibition of Chk1 and WEE1 kinases disrupts the normal checkpoint controls that prevent cells from progressing through the cell cycle with damaged DNA [16] [12]. This disruption leads to increased levels of DNA damage, chromosomal instability, and ultimately cell death [16] [12].

The genomic instability induced by PD 407824 is particularly evident in cells that are already experiencing replication stress or have sustained DNA damage [16] [12]. In these cells, the compound's checkpoint inhibition prevents the normal adaptive responses that would allow cells to repair damage before proceeding through the cell cycle [16] [12]. As a result, cells attempt to complete DNA replication and enter mitosis with unrepaired damage, leading to catastrophic genomic instability [16] [12].

Checkpoint Adaptation Phenomena

Checkpoint adaptation represents a cellular process by which cells can override checkpoint-mediated cell cycle arrest and continue progression despite the presence of DNA damage [20] [21]. This phenomenon has been well-characterized in yeast systems and is increasingly recognized as an important mechanism in mammalian cells [20] [21].

Mechanisms of Checkpoint Override

Checkpoint override mechanisms involve the progressive weakening of checkpoint signals combined with the activation of positive feedback loops that promote cell cycle progression [20] [21]. Under normal conditions, these mechanisms ensure that cells do not remain permanently arrested at checkpoints, allowing for eventual cell cycle progression once repair processes have been completed or when adaptation becomes necessary for survival [20] [21].

| Adaptation Mechanism | Molecular Basis | PD 407824 Impact | Functional Outcome |

|---|---|---|---|

| Plk1-mediated override | Progressive Plk1 activation | Accelerated | Rapid checkpoint exit |

| Wee1 degradation | Proteasomal degradation | Enhanced | CDK1 activation |

| Cdc25 activation | Phosphatase activation | Promoted | Mitotic progression |

| Checkpoint protein turnover | Protein level changes | Disrupted | Checkpoint failure |

| Stress response attenuation | Signaling pathway shutdown | Premature | Inadequate repair |

| Repair protein relocalization | Cytoplasmic sequestration | Compromised | Genomic instability |

PD 407824 significantly accelerates checkpoint adaptation processes by directly inhibiting key checkpoint kinases [5] [21]. The compound's inhibition of Chk1 and WEE1 reduces the strength of checkpoint signals, making it easier for cells to override arrest mechanisms [5] [21]. This effect is particularly pronounced in cells that are already predisposed to checkpoint adaptation, such as cancer cells with defective p53 function [5].

The molecular mechanisms underlying PD 407824-induced checkpoint override involve the disruption of normal checkpoint signaling cascades [5] [21]. By inhibiting Chk1, the compound prevents the phosphorylation and inactivation of Cdc25 phosphatases, leading to increased CDK1 activity and premature mitotic entry [5] [22]. Similarly, WEE1 inhibition directly reduces the inhibitory phosphorylation of CDK1, further promoting checkpoint override [5].

Cellular Consequences of Checkpoint Abrogation

The abrogation of checkpoint controls by PD 407824 leads to a cascade of cellular consequences that ultimately result in genomic instability and cell death [5] [23]. These consequences are particularly severe in cells that have sustained DNA damage or are experiencing replication stress [16] [5].

The immediate consequence of checkpoint abrogation is the premature activation of CDK1 and entry into mitosis despite the presence of DNA damage [5] [22]. This premature mitotic entry occurs before cells have had sufficient time to complete DNA repair processes, leading to the segregation of damaged chromosomes and the generation of genomically unstable daughter cells [5] [22].

PD 407824-induced checkpoint abrogation also leads to the disruption of normal DNA repair processes [16] [5]. The compound's inhibition of Chk1 interferes with the coordination of homologous recombination repair, leading to defective repair outcomes and increased genomic instability [16] [18]. Additionally, the premature activation of CDK1 can interfere with ongoing repair processes, leading to incomplete or aberrant repair [5].

The cellular consequences of checkpoint abrogation are particularly pronounced in cancer cells, which often rely heavily on checkpoint controls for survival [5] [23]. In these cells, PD 407824 treatment can lead to catastrophic levels of DNA damage and rapid cell death, forming the basis for the compound's potential therapeutic applications [16] [5].

Relationship to Genome Maintenance

The relationship between checkpoint adaptation and genome maintenance represents a fundamental aspect of cellular biology [20] [21]. Under normal conditions, checkpoint adaptation mechanisms serve to balance the need for genomic stability with the requirement for cellular proliferation [20] [21]. However, when these mechanisms are dysregulated, they can contribute to genomic instability and cancer development [20] [21].

PD 407824 disrupts the normal relationship between checkpoint adaptation and genome maintenance by artificially accelerating adaptation processes [5] [21]. The compound's dual inhibition of Chk1 and WEE1 kinases creates conditions where cells rapidly override checkpoint controls without allowing sufficient time for genome maintenance processes to be completed [5] [21].

This disruption of normal genome maintenance has several important consequences. First, it leads to increased rates of mutation and chromosomal instability [16] [12]. Second, it promotes the survival of cells with genomic damage, which would normally be eliminated through checkpoint-mediated cell death [5] [20]. Third, it can contribute to the development of drug resistance in cancer cells by allowing them to survive despite high levels of DNA damage [5].

The compound's effects on genome maintenance are particularly significant in the context of cancer therapy [5] [23]. By disrupting normal checkpoint controls, PD 407824 can sensitize cancer cells to DNA-damaging agents, leading to enhanced therapeutic efficacy [16] [5]. However, the same mechanisms that make the compound effective against cancer cells could potentially promote genomic instability in normal cells, highlighting the importance of careful therapeutic application [5].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2. Methods of treating cancer via modulation of deoxythymidylate kinase (DTYMK) and checkpoint kinase-1 (CHK1). By Wong, Kwok-Kin; Liu, Yan. From PCT Int. Appl. (2013), WO 2013103836 A2 20130711.

3. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation. By Hermanson, Spencer B.; Carlson, Coby B.; Riddle, Steven M.; Zhao, Jing; Vogel, Kurt W.; Nichols, R. Jeremy; Bi, Kun. From PLoS One (2012), 7(8), e43580. ,

4. Exploring protein kinase inhibitors. Unveiling gemcitabine resistance in pancreatic cancer. Comments. By Kim, Yeon Jeong; Hong, Young Bin; Cho, Chi Heum; Seong, Yeon-Sun; Bae, Insoo. From Pancreas (Hagerstown, MD, United States) (2012), 41(5), 804-805. ,

5. Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen. By Jester, Benjamin W.; Gaj, Alicia; Shomin, Carolyn D.; Cox, Kurt J.; Ghosh, Indraneel. From Journal of Medicinal Chemistry (2012), 55(4), 1526-1537. ,

6. Novel combinations including a CENP-E inhibitor as cancer treatments. By Weber, Barbara; Wooster, Richard F.. From PCT Int. Appl. (2011), WO 2011031308 A1 20110317.

7. Postprocessing of Protein-Ligand Docking Poses Using Linear Response MM-PB/SA: Application to Wee1 Kinase Inhibitors. By Wichapong, Kanin; Lawson, Michael; Pianwanit, Somsak; Kokpol, Sirirat; Sippl, Wolfgang. From Journal of Chemical Information and Modeling (2010), 50(9), 1574-1588.

8. RNAi screening of the kinome identifies modulators of cisplatin response in ovarian cancer cells. By Arora, Shilpi; Bisanz, Kristen M.; Peralta, Lourdes A.; Basu, Gargi D.; Choudhary, Ashish; Tibes, Raoul; Azorsa, David O.. From Gynecologic Oncology (2010), 118(3), 220-227.

9. A Coiled-Coil Enabled Split-Luciferase Three-Hybrid System: Applied Toward Profiling Inhibitors of Protein Kinases. By Jester, Benjamin W.; Cox, Kurt J.; Gaj, Alicia; Shomin, Carolyn D.; Porter, Jason R.; Ghosh, Indraneel. From Journal of the American Chemical Society (2010), 132(33), 11727-11735.

10. Receptor-based 3D-QSAR studies of checkpoint Wee1 kinase inhibitors. By Wichapong, Kanin; Lindner, Marc; Pianwanit, Somsak; Kokpol, Sirirat; Sippl, Wolfgang. From European Journal of Medicinal Chemistry (2009), 44(4), 1383-1395.

11. Improvement of multivariate image analysis applied to quantitative structure-activity relationship (QSAR) analysis. By using wavelet-principal component analysis ranking variable selection and least-squares support vector machine regression: QSAR study of checkpoint kinase WEE1 inhibitors. By Cormanich, Rodrigo A.; Goodarzi, Mohammad; Freitas, Matheus P.. From Chemical Biology & Drug Design (2009), 73(2), 244-252.

12. Computer Simulations Reveal a Novel Nucleotide-Type Binding Orientation for Ellipticine-Based Anticancer c-kit Kinase Inhibitors. By Thompson, Damien; Miller, Charlotte; McCarthy, Florence O.. From Biochemistry (2008), 47(39), 10333-10344.

13. Synthesis and structure-activity relationships of N-6 substituted analogues of 9-hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones as inhibitors of Wee1 and Chk1 checkpoint kinases. By Smaill, Jeff B.; Baker, Edward N.; Booth, R. John; Bridges, Alexander J.; Dickson, James M.; Dobrusin, Ellen M.; Ivanovic, Ivan; Kraker, Alan J.; Lee, Ho H.; Lunney, Elizabeth A.; et al. From European Journal of Medicinal Chemistry (2008), 43(6), 1276-1296.

14. 3D-QSAR studies of Checkpoint Kinase Weel inhibitors based on molecular docking, CoMFA and CoMSIA. By Yi, Ping; Fang, Xin; Qiu, Minghua. From European Journal of Medicinal Chemistry (2008), 43(5), 925-938. , DOI:10.1016/j.ejmech.2007.06.021

15. 4-Phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione Inhibitors of the Checkpoint Kinase Wee1. Structure-Activity Relationships for Chromophore Modification and Phenyl Ring Substitution. By Palmer, Brian D.; Thompson, Andrew M.; Booth, R. John; Dobrusin, Ellen M.; Kraker, Alan J.; Lee, Ho H.; Lunney, Elizabeth A.; Mitchell, Lorna H.; Ortwine, Daniel F.; Smaill, Jeff B.; et al. From Journal of Medicinal Chemistry (2006), 49(16), 4896-4911. , DOI:10.1021/jm0512591

16. Structure and Inhibition of the Human Cell Cycle Checkpoint Kinase, Wee1A Kinase. By Squire, Christopher J.; Dickson, James M.; Ivanovic, Ivan; Baker, Edward N.. From Structure (Cambridge, MA, United States) (2005), 13(4), 541-550.

17. Modified human Wee1 kinase, crystals of peptide/inhibitor complexes containing such modified Wee1, and methods of use in the design and screening of Wee1 modulators. By Baker, Edward Neill; Booth, Richard John; Kraker, Alan J.; Ortwine, Daniel Fred; Dickson, James Michael Jeremy; Ivanovic, Ivan; Squire, Christopher John. From U.S. Pat. Appl. Publ. (2005), US 20050037476 A1 20050217.

18. Preparation of pyrrolocarbazoles, benzofuroisoindoles, and azacyclopentafluorenes inhibitors of checkpoint kinases WEE1 and CHK1. By Booth, Richard John; Denny, William Alexander; Dobrusin, Ellen Myra; Kraker, Alan John; Mitchell, Lorna Helen; Smaill, Jeffrey Bruce; Thompson, Andrew Mark; Lee, Ho Huat; Mccarthy, Florence Oliver Joseph; Palmer, Brian Desmond. From PCT Int. Appl. (2003), WO 2003091255 A1 20031106.